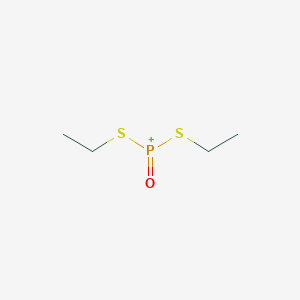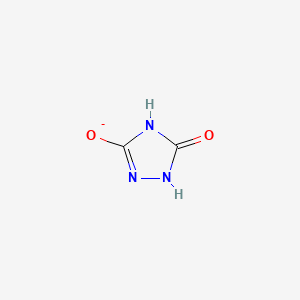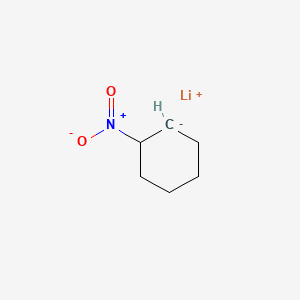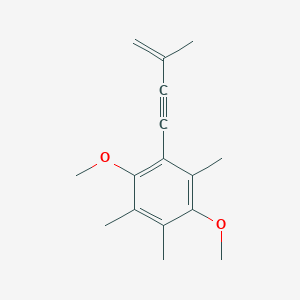![molecular formula C32H33N3O6 B14268412 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine CAS No. 189455-67-2](/img/structure/B14268412.png)
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
Métodos De Preparación
The synthesis of 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction forms the Fmoc-protected amino acid, which can then be coupled with other amino acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Análisis De Reacciones Químicas
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Aplicaciones Científicas De Investigación
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are essential for studying biological processes and developing pharmaceuticals. The compound is also used in the synthesis of peptide-based drugs and in the study of protein-protein interactions .
Mecanismo De Acción
The primary function of 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide coupling. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This stepwise synthesis is crucial for the accurate assembly of peptides and proteins .
Comparación Con Compuestos Similares
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is similar to other Fmoc-protected amino acids, such as:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Used in peptide synthesis with similar protecting group strategies .
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine: Another Fmoc-protected amino acid used in peptide synthesis .
4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate: Used in peptide synthesis with a different side chain protecting group .
These compounds share the common feature of the Fmoc protecting group, which provides stability and selectivity during peptide synthesis. each compound has unique side chains that confer different properties and reactivities, making them suitable for various applications in peptide synthesis.
Propiedades
Número CAS |
189455-67-2 |
|---|---|
Fórmula molecular |
C32H33N3O6 |
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H33N3O6/c1-20(31(38)39)33-29(36)27(18-21-10-3-2-4-11-21)34-30(37)28-16-9-17-35(28)32(40)41-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h2-8,10-15,20,26-28H,9,16-19H2,1H3,(H,33,36)(H,34,37)(H,38,39)/t20-,27-,28-/m0/s1 |
Clave InChI |
QMLBAAAUXGTJEW-IIZLTXOPSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
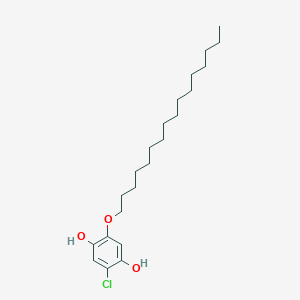
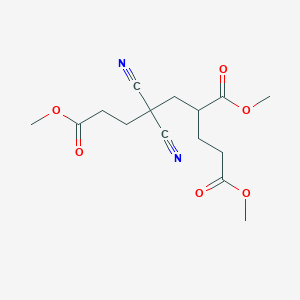
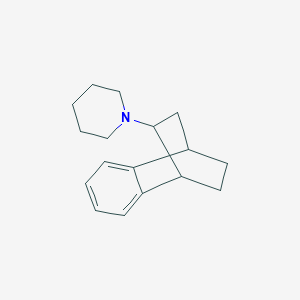

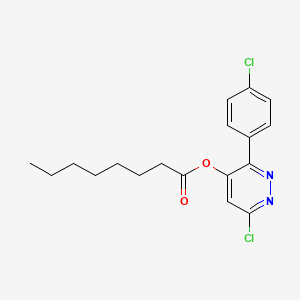
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
